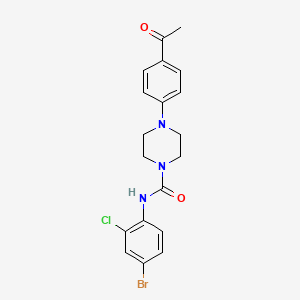
N-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-5-isoxazolecarboxamide
説明
N-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-5-isoxazolecarboxamide, commonly known as an isoxazole derivative, is a chemical compound that has attracted significant attention in scientific research. The compound is known for its unique structure and potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-5-isoxazolecarboxamide is not fully understood. However, it is believed that the compound acts by modulating the activity of various proteins and enzymes involved in cellular signaling pathways. Specifically, the compound has been shown to inhibit the activity of various kinases, including glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been shown to have neuroprotective effects by modulating the activity of various proteins involved in neuronal survival and synaptic plasticity.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-5-isoxazolecarboxamide has several advantages for lab experiments. The compound is easy to synthesize and has a high yield and purity. The compound is also stable and can be stored for extended periods without significant degradation. However, the compound has some limitations for lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. In addition, the compound has limited solubility in aqueous solutions, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-5-isoxazolecarboxamide. One potential direction is the investigation of the compound's potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is the study of the compound's mechanism of action and its effects on various cellular signaling pathways. Additionally, the compound's potential as a modulator of neuronal activity and synaptic plasticity could be further investigated. Finally, the synthesis of novel derivatives of this compound could be explored to improve the compound's pharmacological properties and increase its potential for various scientific applications.
Conclusion
In conclusion, this compound is a unique chemical compound that has attracted significant attention in scientific research. The compound has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis method of the compound is relatively simple, and the compound has several advantages for lab experiments. However, the compound also has some limitations, including its relatively high cost and limited solubility in aqueous solutions. The future directions for the study of this compound are numerous, and further research is needed to fully understand the potential applications of this compound.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-5-isoxazolecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, the compound has been used as a tool compound to study the function of various proteins and enzymes. In neuroscience, the compound has been studied for its potential as a modulator of neuronal activity and synaptic plasticity.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)17-10-14(21-25-17)12-5-3-4-6-13(12)19/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTKEJBDWFJZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4856527.png)
![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4856528.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4856536.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B4856542.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarbothioamide](/img/structure/B4856548.png)
![ethyl 4-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4856554.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4856569.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4856576.png)
![2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4856580.png)


![4-allyl-3-[(2-chloro-6-fluorobenzyl)thio]-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B4856615.png)
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4856632.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4856633.png)